5,24-Stigmastadienol

Descripción general

Descripción

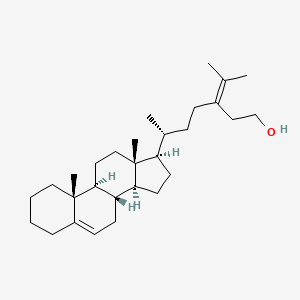

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is a phytosterol, a type of plant sterol, found in various plant sources. It is a minor component in the sterol fraction of many oils and is known for its potential health benefits. Phytosterols like (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol are structurally similar to cholesterol and are known to reduce cholesterol absorption in the human intestine .

Aplicaciones Científicas De Investigación

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a standard in the analysis of sterol content in various oils.

Biology: Studies have shown its potential in reducing cholesterol levels and its role in cell membrane structure.

Mecanismo De Acción

Target of Action

5,24-Stigmastadienol is a phytosterol, a plant-derived compound that structurally resembles cholesterol Phytosterols like this compound are known to interact with cellular components such as cell membranes and certain enzymes .

Mode of Action

It’s known that phytosterols can incorporate into cell membranes, influencing their fluidity and function . They may also interact with enzymes involved in inflammation and cholesterol metabolism .

Biochemical Pathways

Phytosterols are known to influence cholesterol metabolism, potentially reducing the absorption of dietary cholesterol . They may also affect inflammatory pathways, potentially exerting anti-inflammatory effects .

Pharmacokinetics

Phytosterols like this compound are generally poorly absorbed in the gut, and their bioavailability can be influenced by dietary factors .

Result of Action

Phytosterols like this compound may exert anti-inflammatory effects and influence cholesterol metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components can affect the absorption and bioavailability of phytosterols

Análisis Bioquímico

Biochemical Properties

5,24-Stigmastadienol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sterol methyltransferase, which catalyzes the methylation of sterols. This interaction is crucial for the biosynthesis of sterols in plants . Additionally, this compound has been shown to interact with proteins involved in cell membrane stability and fluidity, contributing to the structural integrity of cell membranes .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses. For instance, this compound can inhibit the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, it affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, this compound can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sterol biosynthesis and metabolism. It interacts with enzymes such as sterol desaturase and sterol reductase, which are essential for the conversion of sterol intermediates into final sterol products . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions are crucial for the proper localization and accumulation of this compound, ensuring its availability for biochemical reactions and cellular functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it contributes to membrane structure and function . It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in sterol biosynthesis and processing . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular sites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol typically involves the extraction from plant oils. The process often includes mechanical shaking, Soxhlet extraction, and supercritical carbon dioxide extraction. Mechanical shaking has been found to extract the highest levels of total sterols .

Industrial Production Methods: In industrial settings, supercritical fluid extraction is commonly used due to its efficiency and ability to produce high-purity extracts. This method involves using supercritical carbon dioxide to extract the sterols from plant materials .

Análisis De Reacciones Químicas

Types of Reactions: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols .

Comparación Con Compuestos Similares

- β-Sitosterol

- Stigmasterol

- Campesterol

- Δ5-Avenasterol

Comparison: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is unique in its structure, which includes a double bond at the 24th position. This structural difference can influence its biological activity and its effectiveness in reducing cholesterol absorption compared to other phytosterols .

Propiedades

IUPAC Name |

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-20(2)22(16-19-30)10-9-21(3)25-13-14-26-24-12-11-23-8-6-7-17-28(23,4)27(24)15-18-29(25,26)5/h11,21,24-27,30H,6-10,12-19H2,1-5H3/t21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMISAXIZQLWBQM-CYHUDVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C(C)C)CCO)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C(C)C)CCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,24-stigmastadienol in plants?

A1: While the specific role of this compound in plants is not fully elucidated in the provided research, it is a precursor to other sterols and may contribute to membrane structure and function.

Q2: Which plant species are known to contain significant amounts of this compound?

A2: Several studies highlight the presence of this compound in various plant species. For instance, it is found in the fruit oils of Bupleurum species [], almond (Prunus amygdalus L.) oils [], pumpkin (Cucurbita pepo L.) seed oils [], and Moringa peregrina seed oil []. Additionally, it was identified in olive oils from the Peranzana cultivar [] and the Lebanese Soury variety [].

Q3: How does the concentration of this compound vary during fruit maturation?

A3: Interestingly, the concentration of this compound exhibits dynamic changes during fruit ripening. In pumpkin seed oils, its levels generally decreased throughout the maturation process []. Conversely, in olive oil from the Soury variety, delaying harvest time led to an increase in this compound content []. This suggests that environmental factors and species-specific characteristics influence its accumulation.

Q4: How does the level of this compound in olive oil relate to its quality classification?

A4: The research on Lebanese Soury olive oil indicates that a higher concentration of this compound, along with other compositional changes, was associated with a shift in classification from extra virgin to virgin olive oil []. This highlights the potential use of this compound as a marker for olive oil quality grading.

Q5: Are there any analytical techniques commonly employed for quantifying this compound in plant oils?

A5: Gas chromatography (GC) emerges as a prevalent technique for analyzing this compound content. Notably, it was utilized to determine the sterol composition of pumpkin seed oils [] and almond oils []. Researchers also employed GC in conjunction with principal component analysis to differentiate olive oils based on their volatile compound profiles, which included this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)

![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)